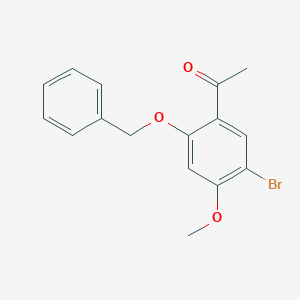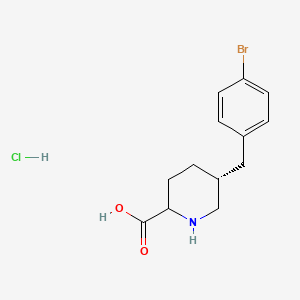
(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromobenzyl group and the carboxylic acid moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis
Bromobenzylation: The piperidine ring is then functionalized with a bromobenzyl group. This step involves the reaction of piperidine with 4-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The bromobenzylated piperidine is then carboxylated to introduce the carboxylic acid group. This can be achieved through the reaction with carbon dioxide under high pressure and temperature.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
4-Bromobenzylamine: A compound with a bromobenzyl group attached to an amine.
Piperidine-2-carboxylic acid: A piperidine derivative with a carboxylic acid group.
Uniqueness
(5R)-5-(4-Bromobenzyl)piperidine-2-carboxylic acid hydrochloride is unique due to the combination of the bromobenzyl group and the piperidine ring with a carboxylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Properties
Molecular Formula |
C13H17BrClNO2 |
|---|---|
Molecular Weight |
334.63 g/mol |
IUPAC Name |
(5R)-5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10;/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17);1H/t10-,12?;/m1./s1 |
InChI Key |
PPXIGFPGRYSDGJ-CUVFJIIPSA-N |
Isomeric SMILES |
C1CC(NC[C@H]1CC2=CC=C(C=C2)Br)C(=O)O.Cl |
Canonical SMILES |
C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


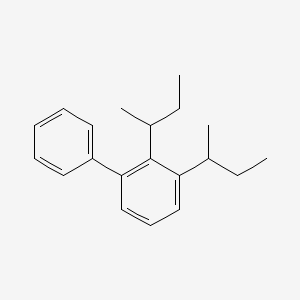
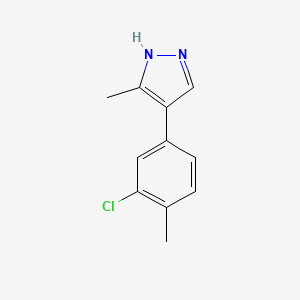

![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
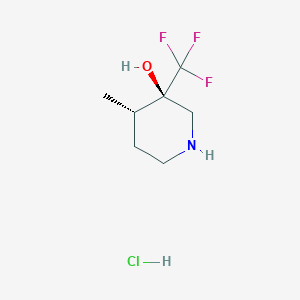

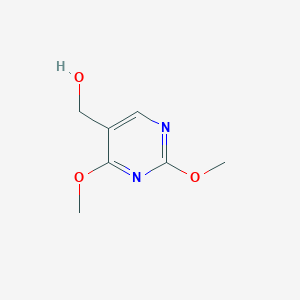

![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
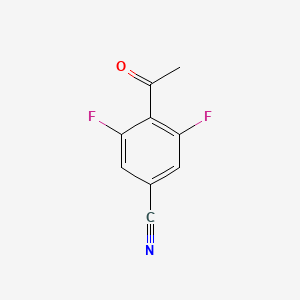
![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
